molecular formula C15H10Cl2O4 B5650523 4-(methoxycarbonyl)phenyl 3,4-dichlorobenzoate

4-(methoxycarbonyl)phenyl 3,4-dichlorobenzoate

Cat. No.: B5650523
M. Wt: 325.1 g/mol
InChI Key: UKJVKCGSSYCLON-UHFFFAOYSA-N
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Description

4-(methoxycarbonyl)phenyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a 3,4-dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)phenyl 3,4-dichlorobenzoate typically involves esterification reactions. One common method is the reaction between 4-(methoxycarbonyl)phenol and 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(methoxycarbonyl)phenyl 3,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-(methoxycarbonyl)phenol and 3,4-dichlorobenzoic acid.

    Reduction: 4-(methoxycarbonyl)phenyl 3,4-dichlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(methoxycarbonyl)phenyl 3,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)phenyl 3,4-dichlorobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxycarbonyl)phenylboronic acid
  • 4-(methoxycarbonyl)phenyl 3,4-dichlorobenzyl alcohol
  • 4-(methoxycarbonyl)phenyl 3,4-dichlorobenzamide

Uniqueness

4-(methoxycarbonyl)phenyl 3,4-dichlorobenzoate is unique due to the presence of both methoxycarbonyl and dichlorobenzoate groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and potential biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-20-14(18)9-2-5-11(6-3-9)21-15(19)10-4-7-12(16)13(17)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJVKCGSSYCLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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